molecular formula C12H17NO2 B172258 Tert-butyl 4-(aminomethyl)benzoate CAS No. 107045-28-3

Tert-butyl 4-(aminomethyl)benzoate

Cat. No. B172258
M. Wt: 207.27 g/mol
InChI Key: YCEJUWBZSJVVNE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Tert-butyl 4-(aminomethyl)benzoate is a chemical compound with the CAS Number: 107045-28-3 and Molecular Weight: 207.27 . It is typically stored in a dark place, under an inert atmosphere, and in a freezer under -20C . It is available in a solid, semi-solid, liquid, or lump form .


Synthesis Analysis

Tert-butyl 4-(aminomethyl)benzoate is used as a reactant in the preparation of benzimidazoles and analogs, which are used as protein kinase inhibitors . The synthesis of this compound involves various methods, including the oxidation of a liquid phase solvent like acetic acid and high-temperature gas-phase oxidation .


Molecular Structure Analysis

The linear formula of Tert-butyl 4-(aminomethyl)benzoate is C12H17NO2 . The InChI Key for this compound is YCEJUWBZSJVVNE-UHFFFAOYSA-N .


Chemical Reactions Analysis

Tert-butyl 4-(aminomethyl)benzoate is a reactant in the preparation of benzimidazoles and analogs, which are used as protein kinase inhibitors .


Physical And Chemical Properties Analysis

Tert-butyl 4-(aminomethyl)benzoate has a molecular weight of 207.27 . It is a solid, semi-solid, liquid, or lump substance . It is stored in a dark place, under an inert atmosphere, and in a freezer under -20C .

Scientific Research Applications

1. Application in Stereoselective Synthesis

Tert-butyl 4-(aminomethyl)benzoate has been utilized in the highly diastereoselective synthesis of complex molecules. For example, it was used in the asymmetric synthesis of 3,6-dideoxy-3-amino-L-talose, demonstrating its utility in creating stereochemically complex structures (Csatayová et al., 2011).

2. Synthesis of Water-Soluble Stable Free Radicals

In the field of organic chemistry, tert-butyl 4-(aminomethyl)benzoate was used in the synthesis of highly water-soluble stable free radicals, such as potassium 5-tert-butyl-2-(tert-butyl-aminoxy)-benzoate (Marx & Rassat, 2002).

3. Conversion into Aromatic and Alkyl Derivatives

This compound has been employed as a starting material for converting tert-butyl benzoates into derivatives with alkyl or substituted alkyl groups in a specific molecular arrangement, as demonstrated in the synthesis of the antimicrobial fungal metabolite culpin (Sunasee & Clive, 2008).

4. Role in Metalation and Alkylation Studies

It's been studied for its ability to undergo metalation and subsequent reaction with electrophiles, providing insights into the chemical properties of tert-butyl carbamate derivatives of aminomethyltrialkylsilanes (Sieburth et al., 1996).

5. Photovoltaic Application

In photovoltaic research, tert-butyl 4-(aminomethyl)benzoate-based organofullerenes were synthesized and analyzed for their performance in photovoltaic devices, demonstrating its potential in improving photovoltaic efficiency (Liu et al., 2013).

6. Synthesis of β-Analogues of Aromatic Amino Acids

This compound is also pivotal in synthesizing β-analogues of aromatic amino acids, which are essential in medicinal chemistry and drug development (Arvanitis et al., 1998).

7. Creation of Liquid Crystal Materials

In material science, tert-butyl 4-(aminomethyl)benzoate plays a role in synthesizing materials with liquid crystalline properties, which are important in the development of advanced materials and display technologies (Sharma & Patel, 2017).

8. In Radical Reactions

The compound has been explored for its versatility in nucleophilic substitutions and radical reactions, which are fundamental reactions in organic synthesis (Jasch et al., 2012).

Safety And Hazards

Tert-butyl 4-(aminomethyl)benzoate is classified under GHS07. The hazard statements associated with this compound are H302-H315-H319-H335, indicating that it is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . The precautionary statements are P261-P305+P351+P338, advising to avoid breathing dust/fume/gas/mist/vapours/spray and, if in eyes, to rinse cautiously with water for several minutes .

properties

IUPAC Name

tert-butyl 4-(aminomethyl)benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17NO2/c1-12(2,3)15-11(14)10-6-4-9(8-13)5-7-10/h4-7H,8,13H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YCEJUWBZSJVVNE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)C1=CC=C(C=C1)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20561183
Record name tert-Butyl 4-(aminomethyl)benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20561183
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

207.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Tert-butyl 4-(aminomethyl)benzoate

CAS RN

107045-28-3
Record name tert-Butyl 4-(aminomethyl)benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20561183
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name tert-butyl 4-(aminomethyl)benzoate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Tert-butyl 4-(aminomethyl)benzoate
Reactant of Route 2
Reactant of Route 2
Tert-butyl 4-(aminomethyl)benzoate
Reactant of Route 3
Tert-butyl 4-(aminomethyl)benzoate
Reactant of Route 4
Reactant of Route 4
Tert-butyl 4-(aminomethyl)benzoate
Reactant of Route 5
Reactant of Route 5
Tert-butyl 4-(aminomethyl)benzoate
Reactant of Route 6
Tert-butyl 4-(aminomethyl)benzoate

Citations

For This Compound
2
Citations
S Nasim, ML Guzman, CT Jordan, PA Crooks - Bioorganic & medicinal …, 2011 - Elsevier
4-Benzyl-2-methyl-1,2,4-thiadiazolidine-3,5-dione (TDZD-8) was previously identified as an antileukemic agent exhibiting no evident toxicity toward normal hematopoietic cells. An SAR …
Number of citations: 12 www.sciencedirect.com
MD Bartolowits - 2015 - search.proquest.com
Integral to cell viability is the homotrimeric protein complex Proliferating Cell Nuclear Antigen (PCNA) that encircles chromatin-bound DNA and functionally acts as a DNA clamp that …
Number of citations: 4 search.proquest.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.